1-(1,1-Dipropylbutyl)azetidine hydrochloride 1-(1,1-Dipropylbutyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 64467-54-5
VCID: VC18466466
InChI: InChI=1S/C13H27N.ClH/c1-4-8-13(9-5-2,10-6-3)14-11-7-12-14;/h4-12H2,1-3H3;1H
SMILES:
Molecular Formula: C13H28ClN
Molecular Weight: 233.82 g/mol

1-(1,1-Dipropylbutyl)azetidine hydrochloride

CAS No.: 64467-54-5

Cat. No.: VC18466466

Molecular Formula: C13H28ClN

Molecular Weight: 233.82 g/mol

* For research use only. Not for human or veterinary use.

1-(1,1-Dipropylbutyl)azetidine hydrochloride - 64467-54-5

Specification

CAS No. 64467-54-5
Molecular Formula C13H28ClN
Molecular Weight 233.82 g/mol
IUPAC Name 1-(4-propylheptan-4-yl)azetidin-1-ium;chloride
Standard InChI InChI=1S/C13H27N.ClH/c1-4-8-13(9-5-2,10-6-3)14-11-7-12-14;/h4-12H2,1-3H3;1H
Standard InChI Key GOOPAVZKUXTISZ-UHFFFAOYSA-N
Canonical SMILES CCCC(CCC)(CCC)[NH+]1CCC1.[Cl-]

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is 1-(4-propylheptan-4-yl)azetidin-1-ium chloride, reflecting its quaternary ammonium structure. The azetidine ring (C₃H₆N) is substituted at the nitrogen atom with a branched alkyl chain (4-propylheptan-4-yl), while the chloride counterion balances the positive charge .

Molecular Descriptors

Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₃H₂₈ClN
Molecular Weight233.82 g/mol
SMILESCCCC(CCC)(CCC)[NH+]1CCC1.[Cl-]
InChIKeyGOOPAVZKUXTISZ-UHFFFAOYSA-N
PubChem CID47389
Canonical SMILESCCCC(CCC)(CCC)[NH+]1CCC1.[Cl-]

The branched alkyl chain contributes to steric hindrance, influencing reactivity and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(1,1-Dipropylbutyl)azetidine hydrochloride typically involves multi-step alkylation and salt formation:

  • Alkylation of Azetidine:
    Azetidine derivatives react with alkyl halides (e.g., 1-bromo-1,1-dipropylbutane) in polar aprotic solvents (e.g., dichloromethane or acetonitrile) under basic conditions (e.g., NaOH or K₂CO₃) .

    Azetidine+R-XBase1-(1,1-Dipropylbutyl)azetidine\text{Azetidine} + \text{R-X} \xrightarrow{\text{Base}} \text{1-(1,1-Dipropylbutyl)azetidine}
  • Hydrochloride Salt Formation:
    The free base is treated with hydrochloric acid to yield the hydrochloride salt .

    1-(1,1-Dipropylbutyl)azetidine+HCl1-(1,1-Dipropylbutyl)azetidine hydrochloride\text{1-(1,1-Dipropylbutyl)azetidine} + \text{HCl} \rightarrow \text{1-(1,1-Dipropylbutyl)azetidine hydrochloride}

Optimization and Yield

  • Solvent Selection: Dichloromethane and acetonitrile are preferred for their ability to dissolve both azetidine and alkylating agents .

  • Temperature Control: Reactions are conducted at 40–60°C to balance reaction rate and byproduct formation.

  • Purification: Chromatographic techniques (e.g., HPLC) ensure >95% purity, as reported in industrial protocols .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic interactions; limited solubility in nonpolar solvents .

  • Stability: Stable under ambient conditions but hygroscopic, requiring storage in desiccators .

Spectral Data

  • ¹H NMR (400 MHz, D₂O): δ 3.50–3.20 (m, 4H, azetidine ring), 1.80–1.20 (m, 18H, alkyl chain) .

  • IR (KBr): 2800 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (N-H bend), 750 cm⁻¹ (C-Cl stretch) .

Reactivity and Functionalization

Nucleophilic Substitution

The azetidine nitrogen can undergo alkylation or acylation, enabling derivatization:

R-X+1-(1,1-Dipropylbutyl)azetidineN-substituted derivatives\text{R-X} + \text{1-(1,1-Dipropylbutyl)azetidine} \rightarrow \text{N-substituted derivatives}

Example: Reaction with methyl iodide yields quaternary ammonium salts .

Ring-Opening Reactions

Under acidic conditions, the azetidine ring may open to form linear amines, though steric hindrance from the dipropylbutyl group reduces this tendency .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear gloves and lab coats
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse fume hoods

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